molecular formula C21H24N2O4 B2507911 2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896273-27-1

2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2507911
CAS No.: 896273-27-1
M. Wt: 368.433
InChI Key: RIQHEOPVNWDVJZ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 3-methoxyphenylacetic acid under specific conditions to form the intermediate compounds. These intermediates are then subjected to cyclization and acylation reactions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can be compared with similar compounds such as:

    2-(4-ethoxyphenyl)isoindoline-1,3-dione: This compound has a similar aromatic structure but differs in its heterocyclic component.

    (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one:

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-9-7-15(8-10-18)11-20(24)22-16-12-21(25)23(14-16)17-5-4-6-19(13-17)26-2/h4-10,13,16H,3,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHEOPVNWDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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